molecular formula C11H19F3N2O2 B13071429 tert-Butyl(3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate

tert-Butyl(3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B13071429
M. Wt: 268.28 g/mol
InChI Key: BSKPTFCIFODADH-BRFYHDHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate is a compound of significant interest in organic chemistry and pharmaceutical research. This compound features a piperidine ring substituted with an amino group, a trifluoromethyl group, and a tert-butyl ester group. The presence of these functional groups imparts unique chemical properties and reactivity patterns to the molecule.

Preparation Methods

The synthesis of tert-Butyl(3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Esterification: The tert-butyl ester group is typically introduced using tert-butyl chloroformate in the presence of a base.

Industrial production methods may involve optimized versions of these steps, often utilizing flow microreactor systems for increased efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl(3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl(3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific molecular pathways.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl(3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The tert-butyl ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with enzymes and receptors .

Comparison with Similar Compounds

tert-Butyl(3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl(3S)-3-(4-aminophenyl)piperidine-1-carboxylate: This compound features a phenyl group instead of a trifluoromethyl group, resulting in different reactivity and biological activity.

    tert-Butyl(3R)-3-(trifluoromethyl)piperidine-1-carboxylate: The stereochemistry of the piperidine ring is different, which can affect the compound’s interactions with biological targets.

    tert-Butyl(3S)-3-(4-nitrophenyl)piperidine-1-carboxylate: The presence of a nitro group instead of an amino group leads to different chemical and biological properties.

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl (3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(8(15)6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7?,8-/m1/s1

InChI Key

BSKPTFCIFODADH-BRFYHDHCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@@H](C1)N)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.